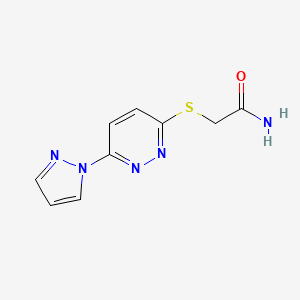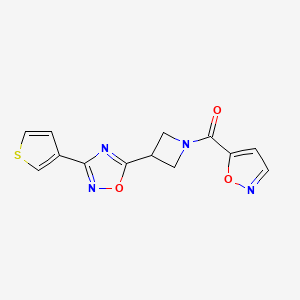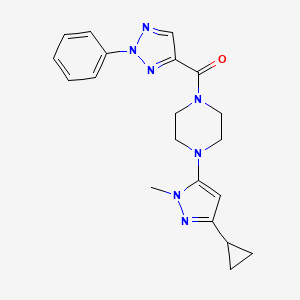![molecular formula C18H24N4O3 B2748032 ethyl N-[3-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-2-methylphenyl]carbamate CAS No. 1241629-09-3](/img/structure/B2748032.png)
ethyl N-[3-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-2-methylphenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex substance used in scientific research. It is an ester of carbamic acid . Its versatile properties make it valuable for various applications, ranging from pharmaceutical studies to material science investigations.
Synthesis Analysis
A facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis
The molecular structure of this compound is complex. It involves a carbamate group, which is an ester of carbamic acid . The carbamate group is attached to a 2-methylphenyl group, which is further connected to a cyanocyclopentyl group through an amino-2-oxoethyl group.Chemical Reactions Analysis
The reactions involved in the synthesis of this compound are complex and involve multiple steps . The reactions involve the use of isocyanate intermediates, which are generated in situ . These intermediates then react with Grignard reagents to produce the corresponding amides .Wissenschaftliche Forschungsanwendungen
Antimitotic Agents
Research has revealed that chiral isomers of related carbamate compounds exhibit significant biological activity. For instance, studies on ethyl carbamate derivatives highlighted their role in affecting cellular tubulin, leading to cell accumulation at mitosis, and exhibiting cytotoxic activity against experimental neoplasms. Such findings suggest their potential utility in cancer treatment through the inhibition of cell division (Temple & Rener, 1992; Temple, Rener, & Comber, 1989).
Synthesis and Molecular Interactions
Further research into carbamates focuses on their synthesis and reactivity, with studies detailing the thermal decomposition of ethyl carbamates and their use in creating novel chemical structures. These studies contribute to understanding the chemical properties and potential industrial applications of carbamates (Daly & Ziolkowski, 1971; Velikorodov et al., 2014).
Detection and Measurement
The development of an indirect ELISA for the determination of ethyl carbamate in Chinese rice wine illustrates the compound's relevance in food safety and public health. This method provides a tool for monitoring the presence of ethyl carbamate, a carcinogen, in consumables, demonstrating the compound's significance beyond therapeutic applications (Luo et al., 2017).
Heterocyclic Chemistry
Ethyl carbamates also play a role in the synthesis of heterocyclic compounds, with research detailing their involvement in the creation of quinazolinones and other heterocycles. Such synthetic pathways are crucial for developing new pharmaceuticals and materials (Dean & Papadopoulos, 1982).
Safety and Hazards
Zukünftige Richtungen
The future directions for the use of this compound could involve its use in the synthesis of other complex compounds . Its use as a protecting group in organic synthesis could also be explored further . Additionally, more research could be done to understand its mechanism of action and to develop safer and more efficient methods for its synthesis .
Eigenschaften
IUPAC Name |
ethyl N-[3-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-2-methylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-3-25-17(24)21-15-8-6-7-14(13(15)2)20-11-16(23)22-18(12-19)9-4-5-10-18/h6-8,20H,3-5,9-11H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGPZEPUILUYGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC(=C1C)NCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2747951.png)



![N-(1-cyanocyclohexyl)-2-[4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidin-1-yl]propanamide](/img/structure/B2747958.png)
![2-([1,1'-biphenyl]-4-yl)-N-(5-oxopyrrolidin-3-yl)acetamide](/img/structure/B2747959.png)

![6-Methoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2747964.png)

![7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747967.png)


